5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide
CAS No.: 897622-37-6
Cat. No.: VC4423877
Molecular Formula: C17H15ClN6O3
Molecular Weight: 386.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897622-37-6 |
|---|---|
| Molecular Formula | C17H15ClN6O3 |
| Molecular Weight | 386.8 |
| IUPAC Name | 5-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C17H15ClN6O3/c1-10-3-5-13(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-12(18)4-6-15(14)24(26)27/h3-8H,9H2,1-2H3,(H,19,25) |
| Standard InChI Key | GIIFBBQGUARKQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions. A common approach might include the condensation of amines with aldehydes to form imines, followed by cyclization reactions involving hydrazoic acid to form the tetrazole ring. The incorporation of the nitro group and benzamide moiety would require additional steps, potentially involving nitration and amide formation reactions.
Biological Activity and Potential Applications
Compounds with tetrazole rings have shown promise in various biological activities, including anti-inflammatory and antimicrobial effects. The nitro group can enhance these properties, while the benzamide moiety may contribute to interactions with biological targets such as enzymes or receptors. Research into similar compounds suggests that they can inhibit specific pathways associated with disease processes, making them candidates for pharmaceutical development.
Research Findings and Future Directions
While specific data on 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is not available, studies on related compounds highlight the importance of tetrazoles and nitrobenzamides in medicinal chemistry. Future research should focus on synthesizing this compound and investigating its biological activity, including its potential as an antimicrobial or anti-inflammatory agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume